

"4-Bromothiophene-3-carboxamide" chemical properties and reactivity

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Compound of Interest

Compound Name: 4-Bromothiophene-3-carboxamide

Cat. No.: B3032049

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An In-depth Technical Guide to the Chemical Properties and Reactivity of **4-Bromothiophene-3-carboxamide**

Foreword: The Thiophene Carboxamide Scaffold

In the landscape of modern synthetic chemistry, certain molecular scaffolds emerge as exceptionally versatile and valuable. The thiophene ring, an aromatic heterocycle containing sulfur, is one such "privileged" structure, particularly within medicinal chemistry and materials science.^{[1][2]} Its unique electronic properties and susceptibility to functionalization have cemented its role as a core component in numerous FDA-approved pharmaceuticals and advanced organic materials.^{[1][3]}

This guide focuses on a particularly useful derivative: **4-Bromothiophene-3-carboxamide**. This molecule is not merely a static compound but a dynamic synthetic intermediate, equipped with two distinct functional handles. The carboxamide group offers hydrogen bonding capabilities and can direct reactions, while the carbon-bromine bond serves as a prime anchor point for sophisticated cross-coupling chemistries. Understanding the interplay of these features is crucial for leveraging this building block to its full potential.

This document is designed for researchers, medicinal chemists, and drug development professionals. It moves beyond a simple cataloging of facts to provide a deeper understanding of the causality behind its synthesis and reactivity, offering field-proven insights into its practical application.

Part 1: Core Physicochemical and Spectroscopic Profile

A foundational understanding of a molecule's physical and spectroscopic properties is paramount for its effective use in synthesis, purification, and characterization.

Physicochemical Data Summary

The essential properties of **4-Bromothiophene-3-carboxamide** are summarized below for quick reference.

Property	Value	Source(s)
CAS Number	100245-61-2	
Molecular Formula	C ₅ H ₄ BrNOS	
Molecular Weight	206.06 g/mol	
Appearance	Light brown solid	
Odor	Stench	
Melting Point	150-155 °C	
Density	1.74 g/cm ³ (at 25 °C)	
SMILES String	NC(=O)c1csc1Br	
InChI Key	InChI=1S/C ₅ H ₄ BrNOS/c6-4-2-10-3(1)5(7)9/h1-2H,(H2,7,9)	[4]

Spectroscopic Characterization: The Analytical Fingerprint

Confirming the identity and purity of **4-Bromothiophene-3-carboxamide** relies on standard spectroscopic techniques. While a dedicated spectrum for this specific molecule is not publicly available, its expected analytical signature can be accurately predicted based on its structure and data from analogous compounds.[5][6][7]

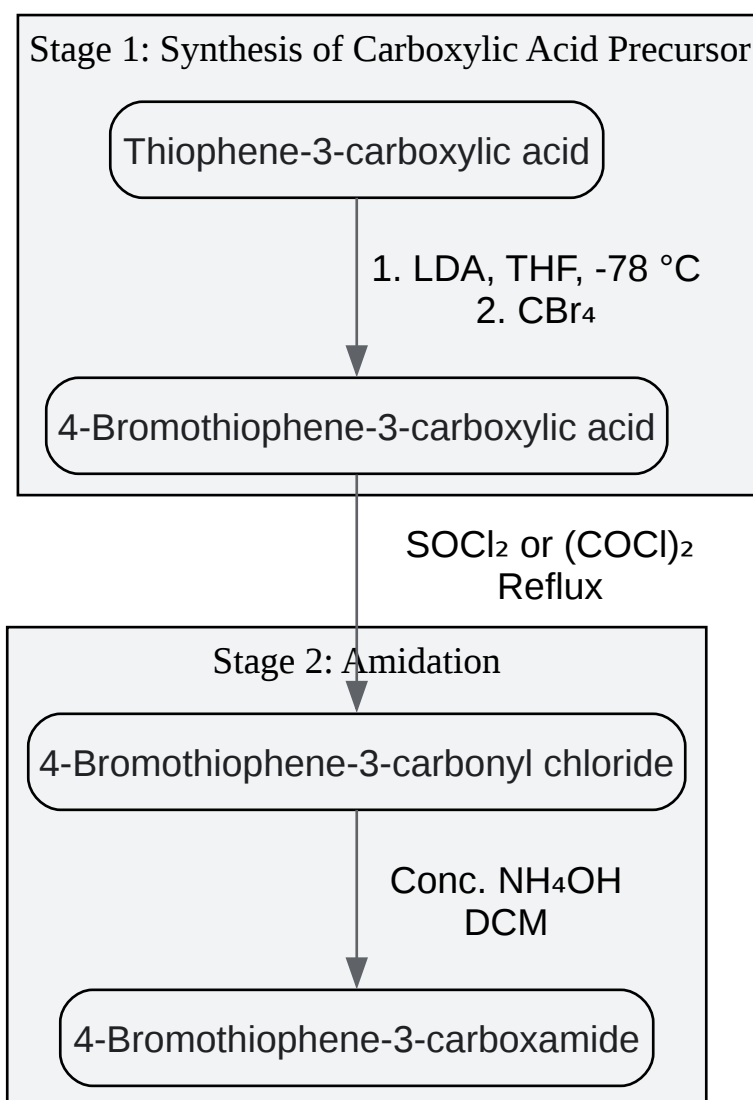
- ¹H NMR (Proton NMR): The spectrum is expected to be simple and highly informative. Two signals should appear in the aromatic region (typically δ 7.0-8.5 ppm), corresponding to the two protons on the thiophene ring. These protons are vicinal and would therefore appear as two distinct doublets, each integrating to one proton. The amide protons (-CONH₂) would likely appear as a broad singlet further downfield, with a chemical shift that can vary depending on the solvent and concentration.
- ¹³C NMR (Carbon NMR): The spectrum should display five distinct signals. Four signals will be in the aromatic region (typically δ 110-145 ppm) for the thiophene ring carbons, including the carbon atoms bonded to bromine and the carboxamide group. The carbonyl carbon of the amide will appear significantly further downfield (typically δ 160-170 ppm).
- Infrared (IR) Spectroscopy: Key diagnostic peaks would include:
 - N-H Stretching: A pair of medium-to-strong bands in the 3100-3400 cm⁻¹ region, characteristic of a primary amide.
 - C=O Stretching (Amide I): A strong, sharp absorption band around 1650-1680 cm⁻¹.
 - C-Br Stretching: A band in the lower frequency "fingerprint" region, typically 500-650 cm⁻¹.
- Mass Spectrometry (MS): The mass spectrum will show a characteristic molecular ion peak (M⁺). Crucially, due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br are in an approximate 1:1 ratio), the molecular ion will appear as a pair of peaks (M⁺ and M+2) of nearly equal intensity, separated by 2 mass units. This isotopic signature is a definitive indicator of a monobrominated compound.^[7]

Part 2: Strategies for Synthesis

While commercially available, understanding the synthesis of **4-Bromothiophene-3-carboxamide** provides insight into its chemical nature and allows for custom production if needed. The most logical and regiochemically controlled approach involves the amidation of a pre-brominated carboxylic acid precursor.

Preferred Synthetic Workflow: Amidation of 4-Bromothiophene-3-carboxylic Acid

This two-stage approach ensures precise placement of both the bromo and carboxamide functional groups, avoiding potential side reactions and isomeric impurities that could arise from direct bromination of thiophene-3-carboxamide.



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Caption: Preferred synthetic route to **4-Bromothiophene-3-carboxamide**.

Experimental Protocol: Synthesis via Acid Chloride Intermediate

This protocol is a robust, field-proven method for converting a carboxylic acid to a primary amide.

Step 1: Synthesis of 4-Bromothiophene-3-carboxylic Acid (3)[5]

- **Causality:** This step utilizes directed ortho-metalation. The carboxylic acid is first deprotonated by a strong, non-nucleophilic base like Lithium Diisopropylamide (LDA) at low temperature (-78 °C) to prevent side reactions. The resulting carboxylate directs the second equivalent of LDA to deprotonate the C2 position. However, for bromination at C4, an alternative strategy starting from a different precursor or a different brominating agent sequence would be required if the C2 position is more activated. A more direct route involves the bromination of thiophene-3-carboxylic acid, though regioselectivity can be an issue. A reliable method involves lithiation followed by quenching with an electrophilic bromine source.[5]

Step 2: Formation of 4-Bromothiophene-3-carbonyl chloride[8]

- **Setup:** In a flame-dried, two-neck round-bottom flask equipped with a reflux condenser and a magnetic stir bar, suspend 4-Bromothiophene-3-carboxylic acid (1.0 eq) in thionyl chloride (SOCl₂, 5.0 eq).
- **Reaction:** Heat the mixture to reflux and maintain for 2-4 hours. The reaction can be monitored by the cessation of HCl gas evolution.
- **Work-up:** Allow the mixture to cool to room temperature. Carefully remove the excess thionyl chloride under reduced pressure (rotary evaporation). The resulting crude acid chloride is a yellow solid or oil and is typically used immediately in the next step without further purification due to its moisture sensitivity.[8]
 - **Expertise:** Using thionyl chloride as both reagent and solvent ensures the reaction goes to completion. Co-evaporation with a high-boiling inert solvent like toluene can help remove the last traces of SOCl₂.

Step 3: Amidation to form **4-Bromothiophene-3-carboxamide**

- **Setup:** Dissolve the crude acid chloride from the previous step in an anhydrous, inert solvent such as Dichloromethane (DCM) or THF in a flask cooled in an ice bath (0 °C).

- Reaction: Add concentrated aqueous ammonium hydroxide (NH_4OH , ~3.0 eq) dropwise to the stirred solution. A white precipitate will form immediately.
- Completion: Allow the reaction to warm to room temperature and stir for an additional 1-2 hours.
- Work-up and Purification:
 - Dilute the reaction mixture with water and extract the product with an organic solvent like ethyl acetate (3x).
 - Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate under reduced pressure.
 - The resulting crude solid can be purified by recrystallization (e.g., from an ethanol/water mixture) or silica gel column chromatography to yield pure **4-Bromothiophene-3-carboxamide**.

Part 3: Core Reactivity and Synthetic Utility

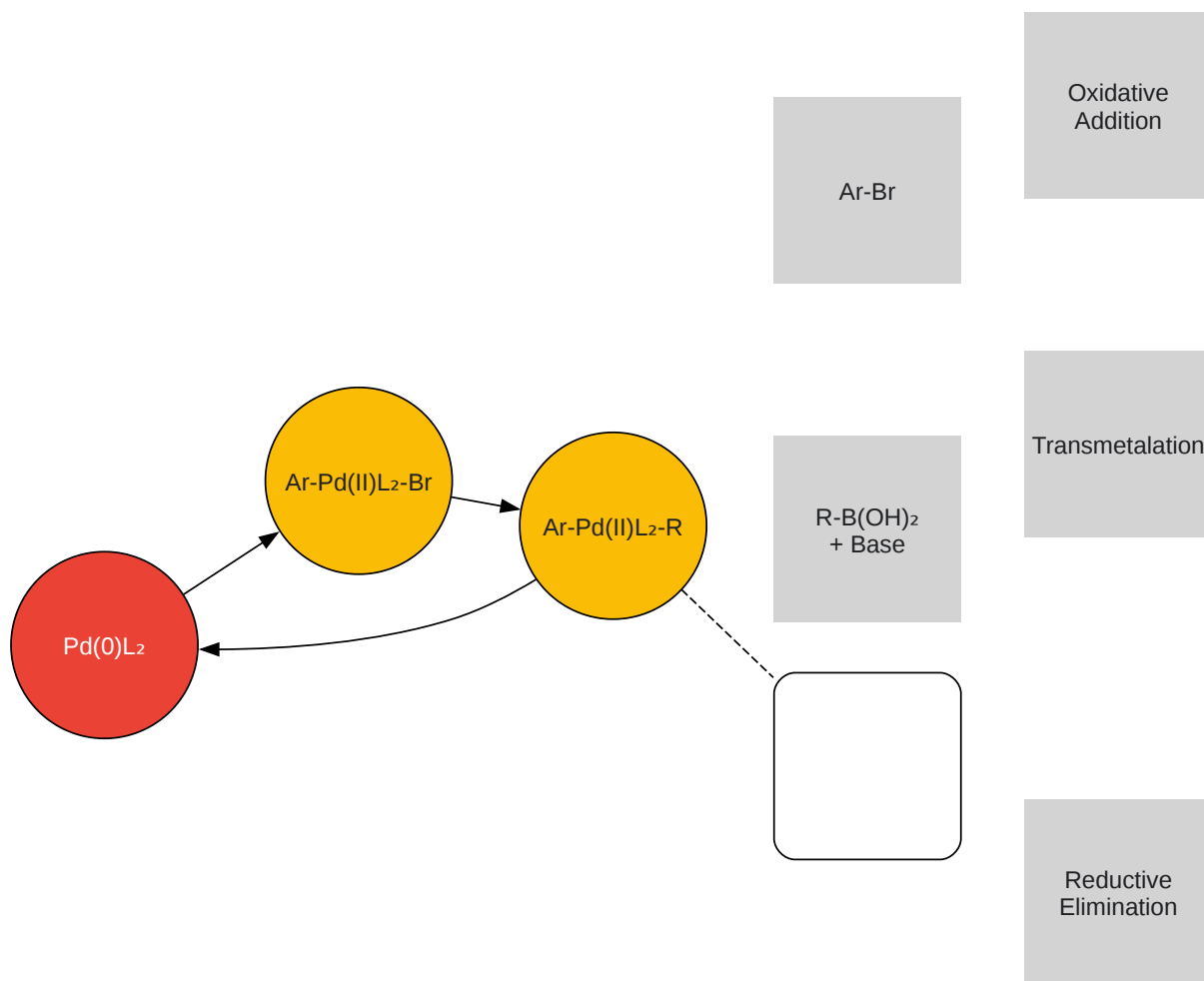
The synthetic power of **4-Bromothiophene-3-carboxamide** stems from the reactivity of its C-Br bond, which serves as a handle for palladium-catalyzed cross-coupling reactions. These methods are pillars of modern organic synthesis, enabling the construction of complex molecular architectures that are otherwise difficult to access.^[9]

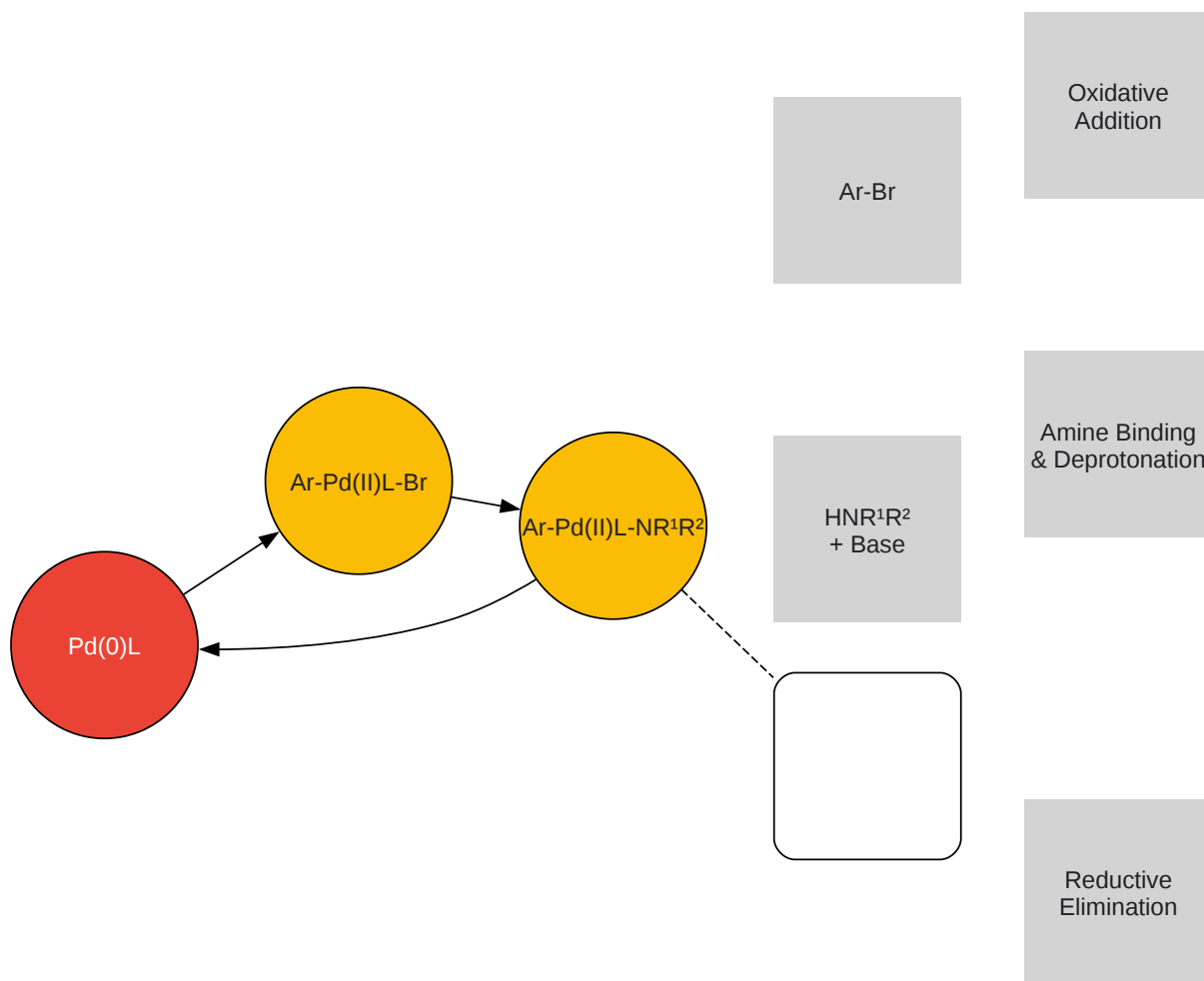
A) Palladium-Catalyzed Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura coupling is the preeminent method for forming carbon-carbon bonds between sp^2 -hybridized centers. For **4-Bromothiophene-3-carboxamide**, this reaction allows for the introduction of a diverse range of aryl, heteroaryl, and vinyl substituents at the C4 position, generating novel scaffolds for drug discovery and materials science.^{[10][11]}

The Catalytic Cycle: The reaction proceeds via a well-established catalytic cycle involving a Palladium(0) species.

- Oxidative Addition: The active Pd(0) catalyst inserts into the C-Br bond of the thiophene, forming a Pd(II) intermediate. This is often the rate-limiting step.[\[12\]](#)
- Transmetalation: A boronic acid, activated by a base (e.g., K_2CO_3 , Na_2CO_3) to form a more nucleophilic boronate species, transfers its organic group to the Pd(II) complex, displacing the halide.[\[10\]](#)[\[12\]](#)
- Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, reforming the C-C bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.[\[12\]](#)





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